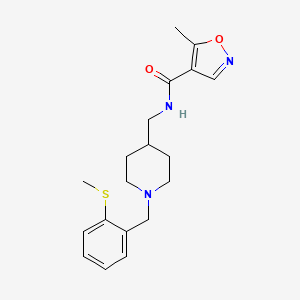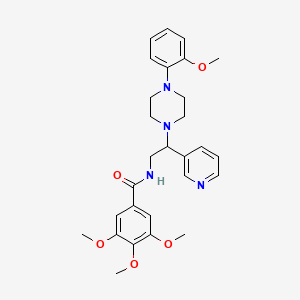![molecular formula C19H25N5O5 B2626371 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896311-00-5](/img/structure/B2626371.png)
ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been used in synthesizing novel 1,3,4-oxadiazole compounds. These compounds exhibited notable antibacterial activity against common bacteria like Proteus spp, S. pyogenes, Escherichia coli, and P. aeruginosa, suggesting potential in antimicrobial research (Al-badrany, Mohammed, & Alasadi, 2019).
Antimicrobial Properties
- A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which shares a similar structural framework, demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria. This implies potential applications in developing new antibiotics (Sharma, Sharma, & Rane, 2004).
Potential in Adenosine Receptor Research
- Research involving 2-phenylimidazo[2,1-i]purin-5-ones, structurally related to the compound , revealed their potency as inverse agonists at human A3 adenosine receptors. This suggests a significant potential for therapeutic applications targeting adenosine receptors (Ozola et al., 2003).
Applications in Coordination Chemistry
- Ethylated derivatives of imidazole, like the compound in focus, have been utilized in synthesizing copper(II) complexes. These complexes show unique electronic properties, indicating potential applications in materials science and catalysis (Banerjee et al., 2013).
Microwave-Assisted Chemical Reactions
- The use of microwave irradiation in reactions involving similar compounds, like 5-arylfuran-2-carboxaldehydes and active methylene compounds, has shown to enhance reaction efficiency. This method could be applied to the synthesis and modification of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate for various applications (Rábarová et al., 2004).
Potential in Antiviral and Cytostatic Research
- A study on tricyclic etheno analogs of potent antivirals and cytostatics, which share structural similarities, showed modest activity against varicella-zoster virus and human cytomegalovirus. This highlights potential avenues for antiviral research using similar compounds (Hořejší et al., 2006).
Antagonist Properties in Adenosine Receptors
- In a study on 2-heterocyclyl-imidazo[2,1-i]purin-5-one derivatives, compounds exhibited high affinity at human A3 adenosine receptors, suggesting potential applications in developing selective antagonists for these receptors (Baraldi et al., 2011).
Crystallography and Structural Analysis
- The structural analysis of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into molecular conformations and interactions. This knowledge can be applied to the study and development of the compound (Li et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-5-28-14(25)10-23-17(26)15-16(21(4)19(23)27)20-18-22(9-13-7-6-8-29-13)11(2)12(3)24(15)18/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNITCMTLUBXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

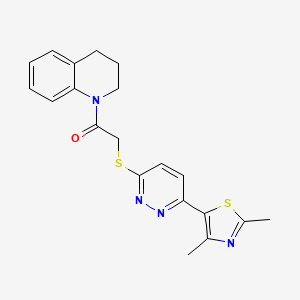
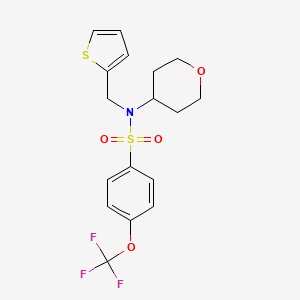
![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)
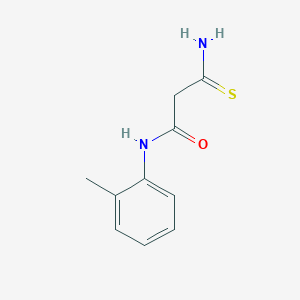
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
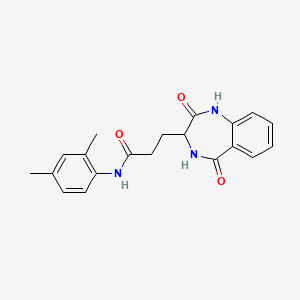

![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
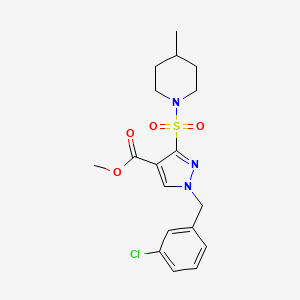
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
